4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid A metabolite of Aripiprazole
Brand Name: Vulcanchem
CAS No.: 58899-27-7
VCID: VC0194440
InChI: InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid

CAS No.: 58899-27-7

Impurities

VCID: VC0194440

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

Purity: > 95%

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid - 58899-27-7

CAS No. 58899-27-7
Product Name 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
Standard InChI InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
Standard InChIKey JLLAHJYNQOJXOM-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Appearance Solid powder
Description A metabolite of Aripiprazole
Purity > 95%
Quantity Milligrams-Grams
Synonyms Aripiprazole Butanoic Acid Impurity
PubChem Compound 12819315
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator